![molecular formula C13H11N3O5 B2470951 2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898409-44-4](/img/structure/B2470951.png)
2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic organic compound that contains a pyrazinone ring and a benzodioxole ring. This compound has shown promise in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Scientific Research Applications
Cardiovascular Therapeutics
- The benzopyran-based compound, closely related to the queried chemical, is a potential potassium-channel opener with cardiovascular therapeutic activities. This compound's specific structure contributes to its potential therapeutic use (Yoon, Yoo, & Shin, 1998).
Pharmacological Characterization
- MRE 2029-F20, a compound similar in structure, is identified as a selective antagonist ligand for A2B adenosine receptors. Its binding properties to human A2B receptors expressed in CHO cells are crucial for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).
Antimicrobial and Anti-Inflammatory Activities
- A compound structurally related to the queried chemical demonstrated significant antimicrobial and anti-inflammatory activities, suggesting potential for therapeutic applications in these areas (Thomas, Geetha, & Murugan, 2009).
Anti-Inflammatory Potential
- Derivatives of a similar structure have been synthesized and evaluated for their anti-inflammatory activity, indicating potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Drug-Likeness and Antimicrobial Properties
- Research on compounds with a similar structure revealed good to moderate activity against bacterial strains, indicating their potential as antimicrobial agents. Additionally, in-silico analysis suggested excellent drug-likeness properties for these compounds (Pandya, Dave, Patel, & Desai, 2019).
Photoinitiator for Polymerization
- A 1,3-benzodioxole derivative was synthesized and evaluated as a photoinitiator for free radical polymerization, showcasing the compound's application in material sciences (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Peptidic Pyrazinones Synthesis
- The synthesis of peptidic pyrazinones through a multicomponent reaction, involving compounds similar to the queried chemical, indicated potential anti-inflammatory capacity in an in vivo murine model (Hernández-Vázquez, Chávez-Riveros, Nieto-Camacho, & Miranda, 2018).
Antitumor Activity
- Novel acetamide derivatives containing a pyrazole moiety, similar in structure to the queried compound, were synthesized and evaluated for antitumor activity, suggesting potential applications in cancer treatment (Alqasoumi et al., 2009).
Antioxidant, Analgesic, and Anti-Inflammatory Properties
- A synthesized compound structurally similar to the queried chemical exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, implying its potential in treating related conditions (Nayak et al., 2014).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-11(17)6-15-3-4-16(13(19)12(15)18)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZCMNLNQKXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

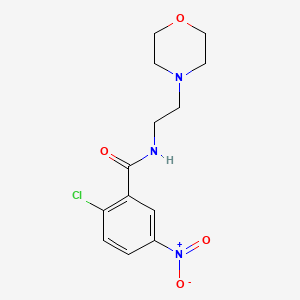
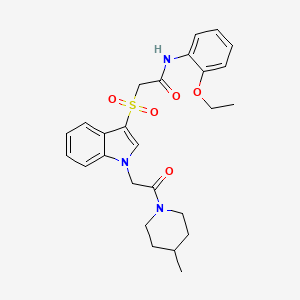
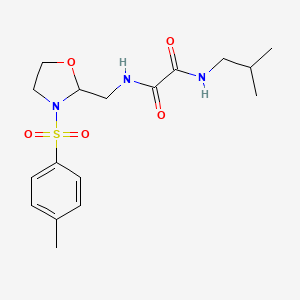
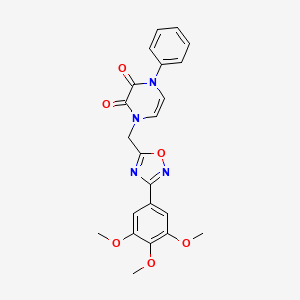
![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)
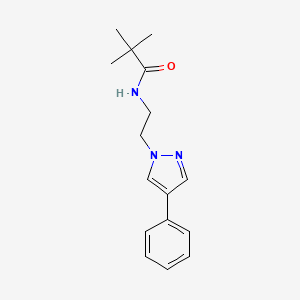
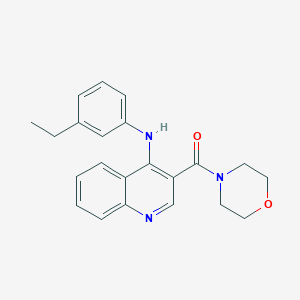
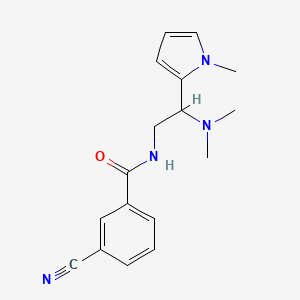



![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)